Penicillin V

Pharmacokinetics Bioavailability Oral Administration

Penicillin V (phenoxymethylpenicillin) is the deliberately narrow-spectrum oral β-lactam, indispensable for antimicrobial stewardship programs. Unlike broad-spectrum amoxicillin, it targets Gram-positive pathogens such as Streptococcus pyogenes (GAS) while sparing gut microflora—directly reducing resistance selection pressure. As the only orally bioavailable analog of penicillin G with proven acid stability, it is the unequivocal first-line treatment for streptococcal pharyngitis, acute dento-alveolar infections, and rheumatic fever prophylaxis. This evidence-backed differentiation makes Penicillin V irreplaceable in your formulary. Procure high-purity Penicillin V potassium salt (CAS 132-98-9) and align your sourcing with core stewardship principles.

Molecular Formula C16H18N2O5S
Molecular Weight 350.4 g/mol
CAS No. 132-98-9; 87-08-1
Cat. No. B15563263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillin V
CAS132-98-9; 87-08-1
Molecular FormulaC16H18N2O5S
Molecular Weight350.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
InChIKeyBPLBGHOLXOTWMN-MBNYWOFBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 55 °F (NTP, 1992)
<0.1 g/100mL
In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml;  soluble in polar organic solvents;  practically insol in vegetable oils and in liquid petrolatum.
Sol in alcohol and acetone;  insoluble in fixed oils
4.54e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Penicillin V for Procurement: A Narrow-Spectrum Oral β-Lactam with Acid-Stable Pharmacokinetics


Penicillin V (phenoxymethylpenicillin; CAS 132-98-9), the phenoxymethyl analog of penicillin G, is a natural penicillin and narrow-spectrum β-lactam antibiotic [1]. It exerts bactericidal action by inhibiting bacterial cell wall biosynthesis [2] and is indicated primarily for mild to moderately severe infections caused by penicillin G-sensitive microorganisms [2]. As the oral penicillin of choice due to its superior acid stability and bioavailability over penicillin G, it remains a cornerstone agent for targeted Gram-positive infections [3].

Why Penicillin V Cannot Be Arbitrarily Interchanged with Other β-Lactams: A Procurement and Stewardship Perspective


Penicillin V is not a generic substitute for other oral β-lactams such as amoxicillin or ampicillin. Its defining characteristic is its deliberately narrow spectrum of activity, primarily targeting Gram-positive pathogens while largely sparing the gut microbiome from the collateral damage associated with broader-spectrum agents [1]. While penicillins share a common core structure, differences in acid stability, oral bioavailability, spectrum breadth, and resultant selection pressure for resistance render class-wide substitution inappropriate. For instance, substituting the narrow-spectrum penicillin V with the broader-spectrum amoxicillin, which has a greater impact on the selection of resistance in host microflora, directly contradicts antimicrobial stewardship principles [2]. This guide quantifies these critical differentiators to inform evidence-based procurement and formulary decisions.

Penicillin V Quantitative Evidence Guide: Head-to-Head Comparisons for Scientific Selection


Gastric Acid Stability and Oral Bioavailability of Penicillin V vs. Penicillin G

Penicillin V demonstrates a definitive, quantifiable advantage in oral bioavailability compared to penicillin G. This advantage is attributed to its superior stability at gastric pH, which prevents pre-absorption degradation. Following an equivalent oral dose, penicillin V achieves average blood levels that are two- to five-fold higher than those of penicillin G, with significantly less inter-individual pharmacokinetic variability [1]. This is corroborated by evidence showing penicillin V produces approximately double the urinary excretion of active drug compared to an equal dose of oral penicillin G, confirming superior systemic absorption [2]. In contrast, only about one-third of an oral dose of penicillin G is absorbed due to gastric acid degradation, rendering it unsuitable for oral therapy in most clinical scenarios [3].

Pharmacokinetics Bioavailability Oral Administration Acid Stability

Clinical Efficacy of Penicillin V vs. Amoxicillin in Dental Infection Management

In the management of acute dento-alveolar infections, a systematic review and guidance from the Scottish Antimicrobial Prescribing Group (SAPG) found that penicillin V has a narrower antimicrobial spectrum but demonstrates equivalent clinical efficacy and outcomes compared to amoxicillin [1]. Despite this equivalence, prescribing data from Scotland in 2019 showed a profound market discrepancy: amoxicillin accounted for 68% of dental antibiotic prescriptions, while penicillin V represented only 0.4% [1]. This disparity is not justified by efficacy data but rather by habit or perceived convenience. Based on these findings, SAPG specifically advises penicillin V as the first-line agent for acute dento-alveolar infections when antibiotics are unavoidable, aligning with antimicrobial stewardship goals [1].

Dentistry Odontogenic Infection Clinical Efficacy Comparative Effectiveness

Antimicrobial Spectrum and Stewardship: Penicillin V vs. Amoxicillin Impact on Host Microflora

A core differentiator for penicillin V is its deliberately narrow antimicrobial spectrum. This contrasts sharply with the broader spectrum of amoxicillin. The SAPG guidance explicitly states that "since amoxicillin has a broader spectrum of activity than penicillin V, it has a greater impact on selection of resistance in the host micro-flora" [1]. While direct, quantitative in vivo comparisons of microbiome disruption between these two specific agents are complex and less frequently reported, the class-level inference is strongly supported by antimicrobial stewardship principles: broad-spectrum beta-lactams, including extended-spectrum penicillins, are recognized as especially damaging to the gut microbiome and constitute a major risk factor for adverse ecological consequences like Clostridioides difficile infection [2]. Therefore, the selection of penicillin V over amoxicillin is a quantifiable strategy to minimize collateral damage and preserve the efficacy of broader agents.

Antimicrobial Stewardship Microbiome Resistance Selection Narrow-Spectrum

Penicillin V Efficacy in Pharyngitis: Benchmarking Against Guideline-Recommended Alternatives

Penicillin V is established as a gold-standard comparator in randomized controlled trials (RCTs) for streptococcal pharyngitis/tonsillitis. In a multicenter, double-blind RCT involving 539 patients, a 10-day course of penicillin V (500 mg three times daily) achieved a bacteriological eradication rate of 90% (139/154) for Streptococcus pyogenes [1]. This outcome was statistically and clinically comparable to a 5-day course of extended-release clarithromycin, which achieved an eradication rate of 89% (157/177), with a 95% confidence interval for the difference of -8.2% to 5.1% [1]. This evidence reinforces penicillin V's status as a reliable, efficacious standard of care against which novel or alternative regimens are measured.

Pharyngitis Tonsillitis Clinical Trial Streptococcus pyogenes

Penicillin V Cost-Effectiveness and Formulary Status in National Healthcare Systems

From a procurement and health economics perspective, penicillin V is consistently included in national and regional formularies based on rigorous assessments of safety, efficacy, and cost-effectiveness. For example, the Northern Care Alliance NHS Formulary and the West Hertfordshire NHS Formulary both list penicillin V (phenoxymethylpenicillin) as a core formulary agent [1][2]. While exact cost per treatment course can vary, the inclusion of a generic, off-patent drug like penicillin V on these formularies, following a review of cost-effectiveness relative to alternative treatments, is a strong signal of its economic value [1]. In contrast, broader-spectrum alternatives are often designated for specific scenarios, highlighting penicillin V's role as a preferred, cost-effective first-line option for targeted infections.

Pharmacoeconomics Formulary Management Cost-Effectiveness Procurement

High-Impact Application Scenarios for Penicillin V: Guiding Scientific and Procurement Decisions


First-Line Oral Therapy for Confirmed Group A Streptococcal Pharyngitis

Penicillin V is unequivocally indicated as the treatment of choice for pharyngitis and tonsillitis caused by susceptible Streptococcus pyogenes (group A β-hemolytic streptococci; GAS) [1]. Its role is further solidified as the benchmark in clinical trials, where a 10-day course demonstrates high bacteriological eradication rates, comparable to modern broad-spectrum agents like clarithromycin [2]. The preference for penicillin V in this scenario is driven by its targeted spectrum, which avoids unnecessary disruption to the commensal flora, a key antimicrobial stewardship principle [3].

Antimicrobial Stewardship-Driven Dental Infection Management

Based on evidence of equivalent clinical efficacy to amoxicillin but with a narrower spectrum and lower impact on resistance selection, penicillin V is the recommended first-line antibiotic for acute dento-alveolar infections when an antibiotic is deemed necessary [4]. This application scenario directly addresses the high-volume prescribing in dental practice, where a shift from broad-spectrum amoxicillin to penicillin V represents a quantifiable and significant antimicrobial stewardship intervention [4].

Primary Prevention of Rheumatic Fever Following Streptococcal Infection

Penicillin V is indicated for the prevention of initial attacks (primary prevention) of rheumatic fever following a documented GAS infection [1]. This public health application underscores the compound's long-established role in preventing serious post-streptococcal sequelae, a niche where its proven efficacy and targeted action are critical.

Oral Step-Down Therapy for Susceptible Infections

For patients with mild to moderately severe infections caused by penicillin G-sensitive organisms (including various streptococcal and pneumococcal strains), penicillin V serves as the preferred oral agent for step-down therapy after initial control with parenteral penicillin G, or for completion of treatment in an outpatient setting [5]. Its superior oral bioavailability compared to penicillin G makes it the only rational choice for this purpose [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penicillin V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.